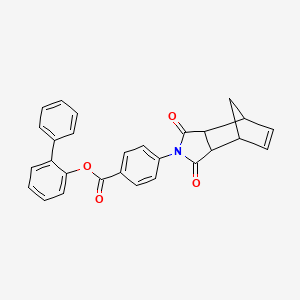

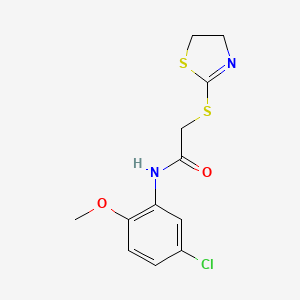

![molecular formula C26H24N4O4S2 B12462449 4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12462449.png)

4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch einen Benzamid-Kern aus, der mit einer Nitrogruppe und einer Benzothiazol-Einheit substituiert ist, die wiederum mit einer Sulfanyl-Gruppe und einer Trimethylphenylamino-Gruppe funktionalisiert ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Gegenstand der chemischen Synthese und Analyse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen 4-Nitrobenzoesäure, 2-Aminobenzothiazol und 2,4,6-Trimethylanilin. Der Syntheseweg kann die folgenden Schritte umfassen:

Bildung des Benzothiazol-Zwischenprodukts: Die Reaktion zwischen 2-Aminobenzothiazol und 2,4,6-Trimethylanilin in Gegenwart eines geeigneten Katalysators bildet das Benzothiazol-Zwischenprodukt.

Einführung der Sulfanyl-Gruppe: Das Zwischenprodukt wird dann mit einem Sulfanylierungsmittel umgesetzt, um die Sulfanyl-Gruppe einzuführen.

Kupplung mit 4-Nitrobenzoesäure: Der letzte Schritt beinhaltet die Kupplung des modifizierten Benzothiazol-Zwischenprodukts mit 4-Nitrobenzoesäure unter geeigneten Reaktionsbedingungen, um die Zielverbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies könnte die Verwendung von fortschrittlichen Katalysatoren, kontrollierten Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

4-Nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Substitution: Die Benzamid- und Benzothiazol-Einheiten können elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Reduktion der Nitrogruppe zu einem Amino-Derivat, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Benzamid- oder Benzothiazol-Ringen einführen können.

Wissenschaftliche Forschungsanwendungen

4-Nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Sensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an biologischen Prozessen beteiligt sind.

Interaktion mit Rezeptoren: Modulation der Rezeptoraktivität, um zelluläre Signalwege zu beeinflussen.

Veränderung der Genexpression: Beeinflussung der Expression von Genen, die mit ihrer biologischen Aktivität zusammenhängen.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The benzamide and benzothiazole moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide or benzothiazole rings.

Wissenschaftliche Forschungsanwendungen

4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Nitro-N-(2-oxo-1,3-oxazolidin-3-yl)benzolsulfonamid: Teilt den Nitrobenzamid-Kern, unterscheidet sich jedoch in den Substituenten am Benzothiazol-Ring.

2,4,6-Trimethylphenylamino-Derivate: Verbindungen mit ähnlichen Trimethylphenylamino-Gruppen, aber unterschiedlichen Kernstrukturen.

Einzigartigkeit

4-Nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden chemischen und biologischen Eigenschaften einzigartig.

Eigenschaften

Molekularformel |

C26H24N4O4S2 |

|---|---|

Molekulargewicht |

520.6 g/mol |

IUPAC-Name |

4-nitro-N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |

InChI |

InChI=1S/C26H24N4O4S2/c1-14-11-15(2)23(16(3)12-14)29-24(31)17(4)35-26-28-21-10-7-19(13-22(21)36-26)27-25(32)18-5-8-20(9-6-18)30(33)34/h5-13,17H,1-4H3,(H,27,32)(H,29,31) |

InChI-Schlüssel |

OHWMMCGJYGTUPU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)

![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)

![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)

![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)

![4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)

![2-(2,5-dimethylphenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462442.png)